1-(Benzenesulfonyl)-4-phenylpiperidine-4-carboxylic acid
Overview
Description
1-(Benzenesulfonyl)-4-phenylpiperidine-4-carboxylic acid is an organic compound that belongs to the class of sulfonyl derivatives. This compound is characterized by the presence of a benzenesulfonyl group attached to a piperidine ring, which is further substituted with a phenyl group and a carboxylic acid group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.
Mechanism of Action
Target of Action
Related compounds such as benzenesulfinic acid have been shown to interact with the oxysterols receptor lxr-beta .
Mode of Action
Benzenesulfonyl chloride, a related compound, is known to react with compounds containing reactive n-h and o-h bonds . It is mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols, respectively .
Biochemical Pathways
The related compound benzenesulfinic acid is known to interact with the oxysterols receptor lxr-beta , which plays a crucial role in cholesterol, fatty acid, and glucose homeostasis .
Pharmacokinetics
The related compound benzenesulfonyl chloride is known to be a viscous oil that dissolves in organic solvents .
Result of Action
The related compound benzenesulfonyl chloride is known to react with compounds containing reactive n-h and o-h bonds to prepare sulfonamides and sulfonate esters .
Action Environment
It’s known that environmental factors can influence the action, efficacy, and stability of similar compounds . For instance, the reaction of benzenesulfonyl azides with proline was reported to be driven to completion by a strong base in an environment-friendly one-pot tandem protocol involving 1,2-dichloroethane (DCE) .
Preparation Methods
The synthesis of 1-(Benzenesulfonyl)-4-phenylpiperidine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonation reactions using reagents such as benzenesulfonyl chloride.
Substitution with Phenyl Group: The phenyl group is introduced through electrophilic aromatic substitution reactions.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving carbon dioxide under specific conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing catalysts and controlled reaction environments to ensure efficient synthesis.
Chemical Reactions Analysis
1-(Benzenesulfonyl)-4-phenylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions include sulfone derivatives, alcohols, amines, and esters.
Scientific Research Applications
1-(Benzenesulfonyl)-4-phenylpiperidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Comparison with Similar Compounds
1-(Benzenesulfonyl)-4-phenylpiperidine-4-carboxylic acid can be compared with other sulfonyl derivatives, such as benzenesulfonic acid and its derivatives. Similar compounds include:
Benzenesulfonic Acid: A simpler sulfonyl derivative with a wide range of industrial applications.
Toluenesulfonic Acid: Known for its use as a catalyst in organic synthesis.
Methanesulfonic Acid: Utilized in various chemical reactions as a strong acid catalyst.
The uniqueness of this compound lies in its complex structure, which provides specific chemical and biological properties not found in simpler sulfonyl derivatives.
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-phenylpiperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S/c20-17(21)18(15-7-3-1-4-8-15)11-13-19(14-12-18)24(22,23)16-9-5-2-6-10-16/h1-10H,11-14H2,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPUOHSNLBQSJJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=CC=C2)C(=O)O)S(=O)(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30368928 | |
Record name | 1-(Benzenesulfonyl)-4-phenylpiperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30368928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101730-55-6 | |
Record name | 1-(Benzenesulfonyl)-4-phenylpiperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30368928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(benzenesulfonyl)-4-phenylpiperidine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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